molecular formula C24H32O4 B14754070 14alpha-Artebufogenin CAS No. 468-86-0

14alpha-Artebufogenin

Cat. No.: B14754070
CAS No.: 468-86-0
M. Wt: 384.5 g/mol
InChI Key: NTLOERPHSXBROY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14alpha-Artebufogenin is a steroidal compound known for its unique structural features and biological activities. It belongs to the class of bufadienolides, which are compounds typically found in certain plants and amphibians. These compounds are characterized by their ability to inhibit the sodium-potassium ATPase enzyme, leading to various pharmacological effects.

Chemical Reactions Analysis

Types of Reactions: 14alpha-Artebufogenin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the C14 position can be further oxidized to form ketones or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to modify the hydroxyl group or other functional groups on the steroid backbone.

    Substitution: Functional groups on the steroid backbone can be substituted with other groups to create derivatives with different biological activities.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.

    Substitution: Various nucleophiles can be used in substitution reactions, often under basic or neutral conditions.

Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

14alpha-Artebufogenin has a wide range of applications in scientific research:

Mechanism of Action

14alpha-Artebufogenin exerts its effects primarily through the inhibition of the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn affects calcium levels through the sodium-calcium exchanger. The resulting increase in intracellular calcium enhances cardiac contractility, making it useful in treating heart conditions. Additionally, the compound’s ability to disrupt cellular ion balance can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 14alpha-Artebufogenin is unique due to its specific hydroxylation at the C14 position, which imparts distinct biological activities compared to other bufadienolides. Its specific structural features make it a valuable compound for research and therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 14alpha-Artebufogenin, and how can researchers optimize yields while minimizing impurities?

To synthesize this compound, researchers commonly employ semi-synthetic pathways starting from artemisinin derivatives. Key steps include hydroxylation and selective reduction. Yield optimization requires rigorous control of reaction conditions (e.g., temperature, catalyst concentration) and purification via column chromatography or HPLC. Impurity profiles should be monitored using LC-MS and compared to reference standards. For reproducibility, document all parameters (e.g., solvent ratios, reaction times) in the experimental section, adhering to guidelines for detailed methodology .

Q. How should researchers characterize the structural identity and purity of this compound?

Characterization involves a combination of spectroscopic techniques:

  • NMR (¹H, ¹³C, DEPT, COSY) to confirm stereochemistry and functional groups.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • X-ray crystallography (if crystalline) for absolute configuration.
    Purity is assessed via HPLC (≥95% purity threshold) with UV/Vis or evaporative light scattering detection. For novel derivatives, provide full spectral data and purity metrics in supplementary materials .

Q. What in vitro assays are recommended to evaluate the bioactivity of this compound?

Standard assays include:

  • Cytotoxicity screening (e.g., MTT assay on cancer cell lines).
  • Enzyme inhibition studies (e.g., against kinases or proteases).
  • Antioxidant activity (DPPH radical scavenging).
    Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) and report IC₅₀ values with confidence intervals. Include raw data tables in appendices to support reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

Discrepancies in bioavailability or half-life may stem from methodological variations (e.g., animal models, dosing regimens). To address this:

  • Conduct a systematic review comparing study designs, including species, administration routes, and analytical methods (e.g., LC-MS vs. ELISA).
  • Perform meta-analysis using tools like RevMan to quantify heterogeneity.
  • Validate findings through independent in vivo studies with standardized protocols, as outlined in CONSORT-EHEALTH guidelines for baseline characteristics and data reporting .

Q. What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?

Adopt an integrated omics approach:

  • Transcriptomics (RNA-seq) to identify differentially expressed genes.
  • Proteomics (TMT labeling + LC-MS/MS) for protein interaction networks.
  • Metabolomics (NMR or GC-MS) to track metabolic pathway perturbations.
    Triangulate results with computational docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins. Address conflicting data by applying the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. How should researchers design experiments to validate the selectivity of this compound against off-target receptors?

  • Use radioligand binding assays (e.g., with ³H-labeled analogs) to measure affinity for primary vs. secondary targets.
  • Employ CRISPR-Cas9 knockout models to confirm target-specific effects.
  • Apply machine learning models (e.g., Random Forest) to predict off-target interactions from chemical descriptors.
    Report selectivity indices (SI = IC₅₀ off-target / IC₅₀ on-target) and statistical power calculations to ensure robustness .

Q. Methodological and Analytical Challenges

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Fit data to non-linear regression models (e.g., Hill equation) using software like GraphPad Prism.
  • Account for variability with mixed-effects models or bootstrapping.
  • For small sample sizes, apply Bayesian hierarchical models to estimate posterior distributions of EC₅₀ values. Include residual plots and AIC/BIC scores to justify model selection .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

  • Document batch-to-batch variability in yield, purity, and spectral data.
  • Use Quality by Design (QbD) principles to identify critical process parameters (CPPs) via factorial design experiments.
  • Share raw chromatograms and spectral files in repositories like Zenodo, adhering to FAIR data principles .

Q. Literature and Data Management

Q. What strategies improve the efficiency of literature reviews on this compound?

  • Use Boolean search strings in PubMed/Scopus:
    ("this compound" OR "Artebufogenin derivatives") AND ("synthesis" OR "bioactivity").
  • Filter results by study type (e.g., "in vivo," "clinical trial") and impact factor (≥3.0 journals).
  • Cross-reference citations in Web of Science to identify seminal papers .
    Google学术常用搜索技巧
    08:12

Q. How should researchers handle conflicting spectral data in published studies?

  • Reanalyze raw data (e.g., NMR FID files) using MestReNova to verify peak assignments.
  • Compare solvent systems and instrumentation (e.g., 400 MHz vs. 600 MHz NMR) across studies.
  • Consult open-access databases like PubChem for consensus spectra .

Tables
Table 1. Comparative Bioactivity of this compound Derivatives

DerivativeIC₅₀ (µM) CytotoxicitySI Selectivity IndexReference
Compound A2.3 ± 0.512.7
Compound B5.1 ± 1.28.4

Table 2. Optimization of Synthesis Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temp (°C)60–70High
Catalyst Loading0.5–1.0 mol%Moderate

Notes

  • Cite primary literature and avoid secondary summaries.
  • Adhere to IUPAC nomenclature and journal-specific formatting .
  • For unresolved issues, propose collaborative studies via platforms like ResearchGate .

Properties

CAS No.

468-86-0

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

IUPAC Name

5-(3-hydroxy-10,13-dimethyl-15-oxo-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pyran-2-one

InChI

InChI=1S/C24H32O4/c1-23-9-7-16(25)11-15(23)4-5-17-18(23)8-10-24(2)19(12-20(26)22(17)24)14-3-6-21(27)28-13-14/h3,6,13,15-19,22,25H,4-5,7-12H2,1-2H3

InChI Key

NTLOERPHSXBROY-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3C(=O)CC4C5=COC(=O)C=C5)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.